molecular formula C16H14N2O2S B6416966 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 1069833-02-8

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6416966
CAS No.: 1069833-02-8
M. Wt: 298.4 g/mol
InChI Key: AJUXUJWBAPGFTC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic benzamide derivative featuring a methylsulfanyl (-SMe) substituent at the 2-position of the benzoyl ring and an N-linked 2-oxoindolin-5-yl moiety.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUXUJWBAPGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Coupling with Benzamide: The final step involves coupling the indole derivative with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxylated indole derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide with structurally analogous compounds from the provided evidence:

Compound ID/Name Substituents on Benzamide Indole/Indolinone Modifications HRMS [M+H]+ (Found) Purity (%) Key Applications/Findings Reference
This compound (Target) 2-SMe 2-Oxo-2,3-dihydro-1H-indol-5-yl Not reported Not reported Hypothesized TLK2 inhibition (by analogy) -
N-(2-Oxoindolin-5-yl)benzamide (Compound 63) None 2-Oxo-2,3-dihydro-1H-indol-5-yl 267.1002 (267.0998) >98 TLK2 inhibitor; baseline activity in proteomics
3-Cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 78) 3-CN 2-Oxo-2,3-dihydro-1H-indol-5-yl 292.0954 (292.0949) >98 Improved potency vs. TLK2 over Compound 63
N-[(3Z)-3-(1H-Imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (Compound 73) None 3-(Imidazol-5-ylmethylidene)-2-oxoindolin-5-yl 356.1148 (356.1142) >98 Enhanced selectivity for TLK2; structural rigidity improves binding
2-Fluoro-N-[(3Z)-3-[(1H-imidazol-5-yl)methylidene]-2-oxo-2,3-dihydro-1H-indol-5-yl]-5-(trifluoromethyl)benzamide (Compound 123) 2-F, 5-CF3 3-(Imidazol-5-ylmethylidene)-2-oxoindolin-5-yl 393.0480 (393.0468) >98 Dual functionality: TLK2 inhibition and antiparasitic activity
N-[2-(1H-Indol-3-yl)ethyl]benzamide None N-linked indole-3-ethyl Not reported Not reported Blocks Plasmodium synchronization (melatonin modulation)

Structural and Functional Insights

Substituent Effects: The methylsulfanyl group in the target compound may act as a bioisostere for electron-withdrawing groups (e.g., -CN in Compound 78) or halogens (e.g., -F in Compound 123), balancing lipophilicity and electronic effects . Rigidified Indole Scaffolds: Compounds like 73 and 123 incorporate conjugated imidazole or pyrrole groups at the 3-position of the indolinone, enhancing kinase selectivity via π-π stacking interactions .

Synthetic Routes: The target compound likely follows a synthesis analogous to Procedure A (used for Compounds 90 and 123), involving coupling of 2-(methylsulfanyl)benzoyl chloride with 5-amino-2-oxoindoline . Purity (>98%) and structural validation via HRMS and LC (as seen in Compounds 63, 73, and 123) are critical for reproducibility .

Biological Relevance: Kinase Inhibition: Compound 63 serves as a baseline TLK2 inhibitor (IC₅₀ ~1 µM), while cyano (78) and imidazole-modified (73) derivatives show 10–100x improved potency . Antiparasitic Activity: N-[2-(1H-Indol-3-yl)ethyl]benzamide () disrupts Plasmodium synchronization, suggesting indole-benzamide hybrids may multitask across therapeutic areas .

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